(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide
Description
Properties
IUPAC Name |
4-methoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(2)15-6-4-14(5-7-15)12-19-20-18(21)16-8-10-17(22-3)11-9-16/h4-13H,1-3H3,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFJFSXCRVPYAL-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding hydrazine and aldehyde.
Substitution: Substituted derivatives with functional groups such as nitro (NO2) or halogen (Cl, Br).
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-methoxybenzohydrazide. The reaction is generally facilitated by refluxing in an appropriate solvent such as methanol, leading to the formation of the hydrazone bond. Characterization of the synthesized compound is performed using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.
Antioxidant Activity
Hydrazones, including this compound, have shown promising antioxidant properties. Studies indicate that these compounds can scavenge free radicals, thereby potentially protecting cells from oxidative stress. The antioxidant activity can be quantitatively measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Urease Inhibition
Research has highlighted the potential of this compound as a urease inhibitor. Urease plays a crucial role in the pathogenesis of certain infections, such as those caused by Helicobacter pylori. In vitro studies have reported that derivatives of benzohydrazides can effectively inhibit urease activity, suggesting that this compound may serve as a lead for developing new anti-ulcer agents.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and biological targets. These studies reveal favorable binding affinities with various enzymes involved in disease pathways, supporting its potential as a drug candidate. The docking simulations often utilize software like AutoDock or MOE to predict binding modes and affinities based on structural data.
Case Study 1: Antioxidant Evaluation
In a recent study, the antioxidant capacity of this compound was assessed using the DPPH assay. The compound demonstrated an IC50 value comparable to standard antioxidants like ascorbic acid, indicating its potential utility in formulations aimed at combating oxidative stress-related disorders .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this hydrazone against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) significantly lower than those of commonly used antibiotics .
Mechanism of Action
The mechanism of action of (E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
Substituents on the benzylidene ring significantly alter melting points, solubility, and crystallinity:
Key Observations :
- Electron-donating groups (e.g., methoxy) lower melting points compared to electron-withdrawing groups (e.g., nitro, chloro) .
- Hydroxy groups increase melting points due to intermolecular hydrogen bonding (e.g., 239°C for N'-(3-hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide) .
Antibacterial Activity
- Moderate activity : N'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide shows moderate antibacterial effects, attributed to hydrogen-bond-mediated membrane disruption .
- Enhanced activity : Chloro-substituted analogues (e.g., N'-(2-chlorobenzylidene)-4-methoxybenzohydrazide) exhibit stronger activity due to increased lipophilicity .
Enzyme Inhibition
- PDE-4 inhibition: LASSBio-1386 (3,4-dimethoxy derivative) demonstrates potent PDE-4 inhibition (IC₅₀ = 1.2 µM) and immunosuppressive effects via IL-2 and IFN-γ suppression .
- MAO/β-secretase inhibition : N'-(4-/3-/2-substituted benzylidene) derivatives () show selective inhibition, with 4-substituted analogues being most active due to optimal steric fit .
Antiglycation and Cytotoxicity
- Antiglycation : 4-Methoxybenzohydrazones with hydroxy substitutions (e.g., N'-(2,4-dihydroxybenzylidene)-4-methoxybenzohydrazide) exhibit IC₅₀ values < 50 µM, linked to radical scavenging .
- Cytotoxicity: Triazole-containing derivatives (e.g., N'-[2-(1H-benzotriazol-1-yl)quinolin-3-ylmethylene]-4-methoxybenzohydrazide) show IC₅₀ values of 10–20 µM against cancer cell lines .
Crystallographic and Hydrogen-Bonding Trends
- Planar vs. non-planar structures: Compounds with dihedral angles < 10° (e.g., ) form tighter crystal lattices, while bulky substituents (e.g., isopropyl) induce torsional strain, reducing packing efficiency .
- Hydrogen-bond motifs :
Biological Activity
(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide, a hydrazone derivative, has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of an isopropyl group and a methoxy group, which may enhance its interaction with biological targets. This article reviews the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzohydrazide and 4-isopropylbenzaldehyde under acidic conditions. The reaction can be summarized as follows:
-
Reagents :
- 4-Methoxybenzohydrazide
- 4-Isopropylbenzaldehyde
- Acid catalyst (e.g., acetic acid)
-
Procedure :
- Mix the reagents in a suitable solvent (commonly methanol).
- Heat the mixture under reflux for several hours.
- After completion, cool the solution and recrystallize to obtain pure this compound.
Antioxidant Activity
Research indicates that hydrazone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound showed effective free radical scavenging activity in various assays, including DPPH and ABTS methods. The antioxidant activity is attributed to the presence of hydroxyl and methoxy groups that stabilize free radicals .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it exhibits potent activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentration (MIC) values for bacterial strains ranged from 31.25 to 125 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
One of the most promising aspects of this compound is its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 through mechanisms involving cell cycle arrest and caspase activation. The compound was found to inhibit cell proliferation with IC50 values in the micromolar range .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing oxidative stress.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes or inhibits essential enzymes involved in bacterial metabolism.
- Anticancer Mechanism : It may inhibit specific signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.
Case Studies
- Antioxidant Study : A comparative study on various hydrazone derivatives showed that this compound exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .
- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of several hydrazones, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values lower than those of conventional antibiotics .
- Cancer Research : A recent investigation into the anticancer effects highlighted that treatment with this compound led to a marked reduction in tumor size in xenograft models, supporting its potential for further development as an anticancer agent .
Q & A
Basic: What are the standard synthetic protocols for (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide?
Answer:
The compound is typically synthesized via condensation of 4-methoxybenzohydrazide with 4-isopropylbenzaldehyde under reflux in ethanol. Key steps include:
- Reaction conditions : Reflux for 5–6 hours in anhydrous ethanol, followed by slow evaporation for crystallization .
- Purification : Recrystallization from methanol or ethanol yields high-purity single crystals suitable for X-ray diffraction .
- Yield optimization : Adjusting molar ratios (1:1 aldehyde-to-hydrazide) and pH (neutral to mildly acidic) improves yields (typically 75–90%) .
Basic: How is the compound characterized structurally?
Answer:
Structural confirmation relies on:
- Spectroscopy :
- X-ray crystallography : Monoclinic/orthorhombic systems (e.g., P21/c or P212121) with hydrogen-bonded networks are common .
Basic: What preliminary biological activities have been reported?
Answer:
Studies suggest potential in:
- Antimicrobial activity : Moderate inhibition against S. aureus (MIC ~25 µg/mL) via disruption of membrane integrity .
- Anticancer screening : IC₅₀ values of 10–50 µM in MCF-7 cells, linked to apoptosis induction .
- Limitations : Bioactivity varies with substituents; inactive derivatives highlight the need for SAR optimization .
Advanced: How do crystallographic challenges impact structural refinement?
Answer:
Key issues include:
- Noncentrosymmetric space groups : Requires SHELXL for accurate refinement of polar structures (e.g., P212121), leveraging TWIN/BASF commands for twinned data .
- Hydrogen bonding : Intermolecular N–H···O bonds (2.8–3.0 Å) stabilize crystal packing but complicate density map interpretation .
- Disorder modeling : Isopropyl/methoxy groups often require PART/ISOR restraints to resolve thermal motion .
Advanced: How can contradictory bioactivity data be resolved methodologically?
Answer:
Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial tests) and use positive controls (e.g., cisplatin for cytotoxicity) .
- Solubility factors : Use DMSO/EtOH co-solvents (≤1% v/v) to avoid aggregation artifacts .
- Computational validation : Molecular docking (AutoDock Vina) and ADMET predictions clarify mechanism-driven vs. assay-specific results .
Advanced: What computational methods validate electronic properties?
Answer:
- DFT calculations : B3LYP/6-31G(d) optimizations reveal charge distribution:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H-bond contribution) .
Advanced: How does substituent variation affect crystallinity?
Answer:
- Electron-withdrawing groups (e.g., nitro): Reduce symmetry, favoring triclinic systems (P-1) with Z′ > 1 .
- Methoxy positioning : Para-substitution enhances planarity (dihedral angles <10°), improving crystal quality for nonlinear optics (SHG efficiency ~0.8×KDP) .
- Solvent effects : Methanol/ethanol yield needle-like crystals; DMF/THF induce twinning due to rapid nucleation .
Advanced: What strategies optimize yield in scaled-up synthesis?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (70% yield at 100°C, 300 W) .
- Flow chemistry : Continuous reactors minimize side products (e.g., hydrazone byproducts) via precise stoichiometric control .
- Green solvents : Ethyl acetate/water biphasic systems improve eco-compatibility without sacrificing yield (~85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
